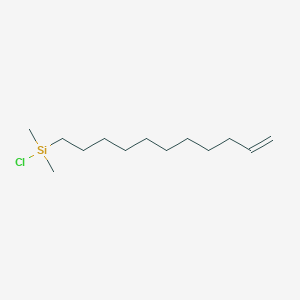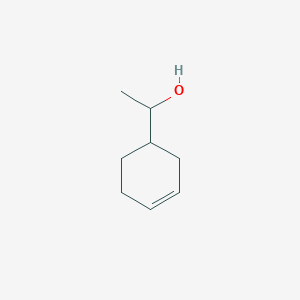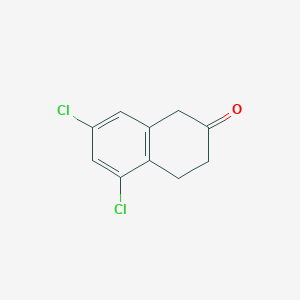
5,7-Dichloro-2-tetralone
Vue d'ensemble
Description
5,7-Dichloro-2-tetralone is an organic compound with the chemical formula C10H8Cl2O. It is a colorless crystalline solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is primarily used as a reagent in organic synthesis and has applications in the preparation of pharmaceutical intermediates, pigments, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,7-Dichloro-2-tetralone can be synthesized through various methods. A typical preparation method involves the reaction of 1,8-dichloronaphthalene with potassium thiocyanate to generate the corresponding thiocyanate compound, which is then treated with alkali to obtain the target product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques that ensure high yield and purity. The process typically includes the use of controlled reaction conditions and purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichloro-2-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium fluoride.
Major Products Formed:
Oxidation: More oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
5,7-Dichloro-2-tetralone is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create various heterocyclic compounds, ketones, and alcohols.
Biology: Employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-tetralone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various chemical reactions that modify its structure and properties, thereby influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
- 5,7-Dichloro-3,4-dihydronaphthalen-1 (2H)-one
- 5,7-Dichloro-3,4-dihydro-1H-naphthalen-2-one
- 5,7-Dichloro-3,4-dihydro-2 (1H)-naphthalenone
Comparison: 5,7-Dichloro-2-tetralone is unique due to its specific substitution pattern and chemical properties. Compared to similar compounds, it offers distinct reactivity and applications in organic synthesis, making it a valuable reagent in various scientific and industrial processes .
Propriétés
IUPAC Name |
5,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUQJQHHIZJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



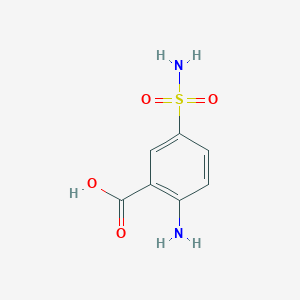

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
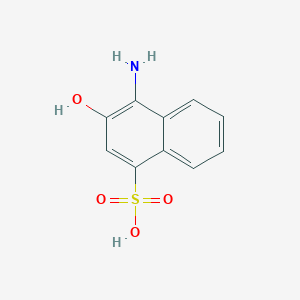
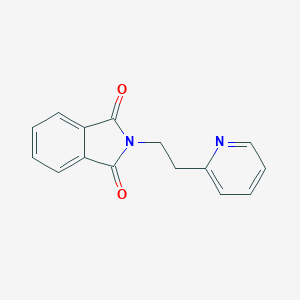
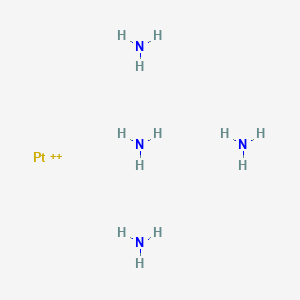
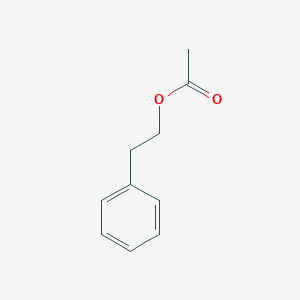
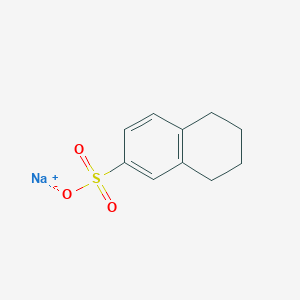
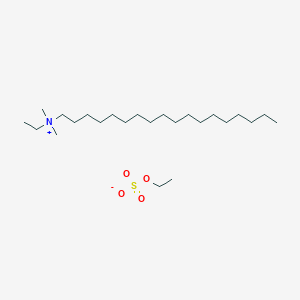
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)

